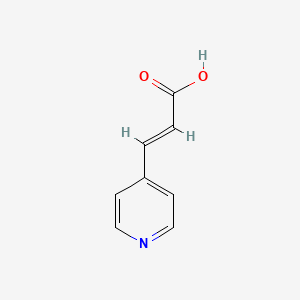![molecular formula C10H11BrClN B6273796 rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2148927-46-0](/img/no-structure.png)
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a cyclic amine hydrochloride derivative of the racemic compound 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. This compound is used in scientific research for a variety of purposes, including as a tool for studying biochemical and physiological effects, and as a reagent for synthesizing other compounds.
Aplicaciones Científicas De Investigación
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent for synthesizing other compounds, such as the enantiomerically pure 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. It has also been used as a tool for studying biochemical and physiological effects, such as its effects on the activity of enzymes and on the binding of proteins.
Mecanismo De Acción
The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound binds to certain enzymes and proteins, altering their activity or binding affinity. It is also believed that the compound has an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, such as acetylcholinesterase, and to have an effect on the binding of certain proteins, such as GABA receptors. It has also been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for research on rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride are numerous. One potential direction is to further study the biochemical and physiological effects of the compound, such as its effects on the activity of enzymes and on the binding of proteins. Another potential direction is to develop new synthesis methods for the compound, such as using alternative reagents or catalysts. Additionally, further research could be done on the potential therapeutic applications of the compound, such as its potential use as a drug or as an adjuvant in drug therapy.
Métodos De Síntesis
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine with sodium borohydride in an aqueous solution. This reaction yields the sodium salt of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. The second step involves the reaction of the sodium salt with hydrochloric acid to yield rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves the preparation of the cyclopropane ring followed by the introduction of the amine and bromine functional groups.", "Starting Materials": [ "2-bromo-1-phenylcyclopropane", "1,2-dibromoethane", "sodium hydride", "1,2-diaminopropane", "hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-1-phenylcyclopropane by reacting 1,2-dibromoethane with sodium hydride in the presence of 1,2-diaminopropane as a catalyst.", "Step 2: Conversion of 2-bromo-1-phenylcyclopropane to rac-(1R,1aS,6aS)-1-phenylcyclopropa[a]inden-1-amine by reacting with hydrochloric acid.", "Step 3: Introduction of the bromine functional group by reacting rac-(1R,1aS,6aS)-1-phenylcyclopropa[a]inden-1-amine with N-bromosuccinimide.", "Step 4: Formation of the hydrochloride salt by reacting rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine with hydrochloric acid." ] } | |
Número CAS |
2148927-46-0 |
Nombre del producto |
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride |
Fórmula molecular |
C10H11BrClN |
Peso molecular |
260.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



